molecular formula C18H24N4O3S B11240502 6-{3-[(4-ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one

6-{3-[(4-ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one

Cat. No.: B11240502
M. Wt: 376.5 g/mol
InChI Key: OYZQGCNPEPYNGF-UHFFFAOYSA-N
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Description

6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby modulating cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one is unique due to its combination of a piperazine ring, sulfonyl group, and dihydropyridazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

3-[3-(4-ethylpiperazin-1-yl)sulfonyl-4,5-dimethylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H24N4O3S/c1-4-21-7-9-22(10-8-21)26(24,25)17-12-15(11-13(2)14(17)3)16-5-6-18(23)20-19-16/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,23)

InChI Key

OYZQGCNPEPYNGF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C

Origin of Product

United States

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